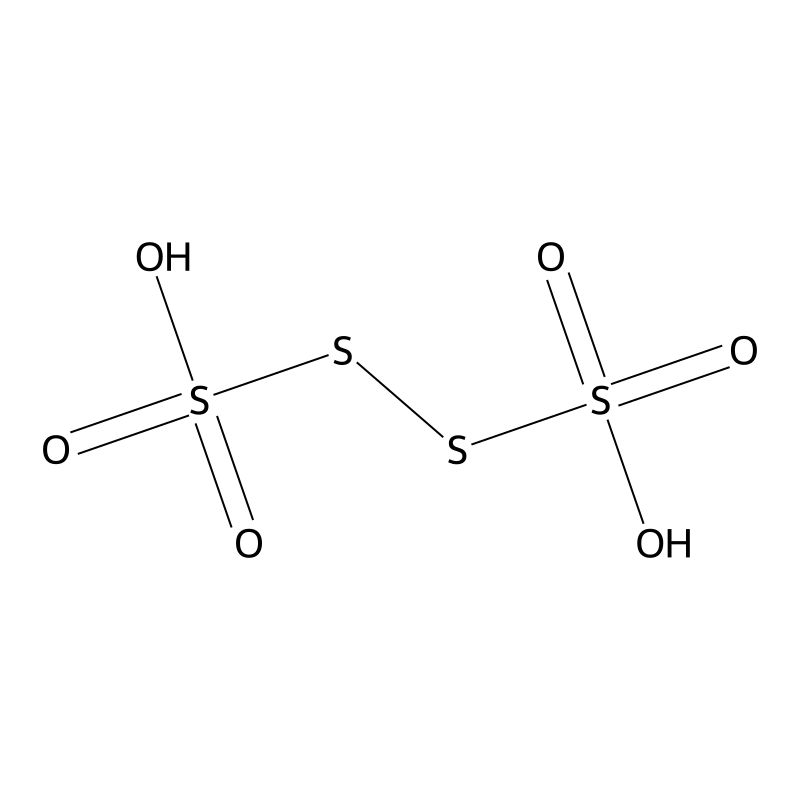

Tetrathionic acid

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Tetrathionic acid (H2S4O6) is a critical intermediate polythionic acid characterized by its mixed-valence sulfur backbone, featuring two sulfur atoms at oxidation state 0 and two at +5. In procurement contexts, it is typically sourced as a standardized aqueous solution or as stable alkali metal salts (e.g., potassium or sodium tetrathionate) due to the inherent instability of the pure anhydrous acid. As a strong acid comparable to dithionic acid, its primary industrial and laboratory value lies in its specific redox activity, serving as a terminal electron acceptor in specialized microbiological media and as a highly reactive intermediate in sulfur oxidation kinetic studies and stress corrosion cracking (SCC) assays. Unlike terminal oxidized species like sulfuric acid, tetrathionic acid offers a precise, intermediate redox potential essential for controlled sulfur-cycle modeling and targeted biological assays [1].

Substituting tetrathionic acid with precursor thiosulfates, lower polythionates (like trithionic acid), or terminal sulfates fundamentally compromises assay integrity and reaction kinetics. In stress corrosion cracking (SCC) evaluations of sensitized austenitic stainless steels, tetrathionic acid is the primary active species driving intergranular corrosion; replacing it with generic sulfurous or sulfuric acids fails to replicate the specific polythionic acid SCC mechanism[1]. Furthermore, in sulfur-cycle modeling and biochemical assays, tetrathionate acts as a specific intermediate. Trithionic acid cannot substitute due to its rapid spontaneous hydrolysis at room temperature, making tetrathionic acid strictly required for reproducible, intermediate-valence sulfur chemistry [2].

References

- [1] Ahmad, S., et al. 'Effect of Polythionic Acid Concentration on Stress Corrosion Cracking of Sensitized 304 Austenitic Stainless Steel.' Corrosion, vol. 39, no. 8, 1983, pp. 333-338.

- [2] A Kinetic Study of Rearrangement and Degradation Reactions of Tetrathionate and Trithionate in Near-Neutral Solutions. Inorganic Chemistry, 2010.

Higher Aqueous Handling Stability Compared to Trithionic Acid

When selecting polythionic acids for long-term experimental or industrial use, aqueous stability is a primary procurement factor. Trithionic acid (H2S3O6) is notoriously unstable, undergoing spontaneous hydrolysis to thiosulfate and sulfate even at room temperature with a pseudo-first-order rate constant of 6.2 × 10^-7 s^-1. In contrast, tetrathionic acid demonstrates high stability in acidic to near-neutral solutions, only undergoing significant decomposition when subjected to alkaline conditions (pH > 10) or specific catalytic rearrangement. This predictable stability profile allows for longer shelf-life of prepared solutions and more reliable dosing in kinetic studies compared to the rapidly degrading trithionate [1].

| Evidence Dimension | Spontaneous hydrolysis rate at room temperature (neutral/mildly acidic pH) |

| Target Compound Data | Stable; negligible spontaneous hydrolysis without thiosulfate catalysis |

| Comparator Or Baseline | Trithionic acid (H2S3O6) (k = 6.2 × 10^-7 s^-1) |

| Quantified Difference | Trithionate degrades spontaneously at a quantifiable rate, whereas tetrathionate remains stable under identical non-alkaline conditions. |

| Conditions | Aqueous solution, pH 5.5–8.0, room temperature |

Buyers requiring stable mixed-valence sulfur standards for calibration or prolonged assays must procure tetrathionate over trithionate to avoid rapid, spontaneous degradation of the stock solution.

Accelerated Oxidation Kinetics with Hydroxyl Radicals vs. Conventional Oxidants

In advanced oxidation processes and acid mine drainage (AMD) modeling, the reactivity of the sulfur species dictates its suitability as a kinetic tracer. Tetrathionic acid exhibits high kinetic reactivity with hydroxyl radicals (OH*), such as those generated by Fenton's reagent. The oxidation rate constant for tetrathionate with OH* exceeds 10^8 M^-1 s^-1, which is orders of magnitude faster than its oxidation by standard environmental oxidants like molecular oxygen or un-catalyzed ferric iron (Fe3+), which require elevated temperatures (70 °C) to achieve appreciable sulfate generation. This massive kinetic differential makes tetrathionate a highly sensitive chemical probe for detecting hydroxyl radical activity in complex aqueous systems [1].

| Evidence Dimension | Oxidation rate constant |

| Target Compound Data | > 10^8 M^-1 s^-1 (with Hydroxyl Radicals) |

| Comparator Or Baseline | Un-catalyzed Ferric Iron (Fe3+) and O2 (Requires 70 °C for appreciable rate) |

| Quantified Difference | OH* oxidation is orders of magnitude faster, occurring nearly instantaneously at room temperature vs. requiring 70 °C for standard Fe3+/O2 oxidation. |

| Conditions | Acidic aqueous solution (pH 0.5–2.0), presence of Fenton's reagent vs. standard Fe3+ |

For researchers and process engineers mapping advanced oxidation pathways, tetrathionate provides a rapid, quantifiable kinetic response that standard thiosulfates or stable sulfates cannot offer.

Dominant Active Species in Polythionic Acid Stress Corrosion Cracking (PTA-SCC)

In metallurgical testing, standardized polythionic acid solutions (e.g., Wackenroder or Samans solutions) are used to evaluate the stress corrosion cracking (SCC) resistance of sensitized austenitic stainless steels. Chemical analysis of standard Samans solution reveals that tetrathionic acid is the dominant active polythionate species, constituting approximately 57% of the total polythionic acid concentration (7.4 × 10^-2 moles/liter out of 0.13 moles/liter total). During the SCC process, the concentration of tetrathionic acid decreases most significantly compared to other thionic acids, dropping from 7.4 × 10^-2 to 3.6 × 10^-4 moles/liter, indicating it is the primary consumed reactant driving the intergranular corrosion mechanism [1].

| Evidence Dimension | Concentration depletion during active Stress Corrosion Cracking (SCC) |

| Target Compound Data | Tetrathionic acid (decreases from 7.4 × 10^-2 to 3.6 × 10^-4 moles/liter) |

| Comparator Or Baseline | Hexathionic acid (constitutes ~1% of mixture, minimal absolute depletion) |

| Quantified Difference | Tetrathionate constitutes 57% of the active polythionates and shows maximum depletion, whereas hexathionate plays a negligible role. |

| Conditions | Sensitized 304 austenitic stainless steel exposed to Samans solution for up to 100 hours. |

Procurement of pure tetrathionate salts allows metallurgical labs to synthesize highly controlled, reproducible SCC testing environments rather than relying on variable, crude Wackenroder mixtures.

Standardized Stress Corrosion Cracking (SCC) Testing of Stainless Steels

Because tetrathionic acid is the primary active and consumed species in polythionic acid-induced corrosion, it is the critical reagent for formulating synthetic Samans solutions. Procuring high-purity tetrathionate enables metallurgical laboratories to conduct highly reproducible, accelerated intergranular corrosion tests on sensitized austenitic stainless steels used in petroleum refining, avoiding the batch-to-batch variability of crude Wackenroder solutions[1].

Microbiological Formulation for Selective Pathogen Enrichment

Leveraging its specific intermediate redox potential, tetrathionate is utilized as a terminal electron acceptor in specialized culture media. Procuring precise concentrations of tetrathionate ensures the selective suppression of normal flora while promoting the rapid growth of specific bacteria (such as Salmonella or Proteus mirabilis) that possess the specific reductase enzymes required to utilize tetrathionate, a mechanism not supported by generic sulfates or unstable trithionates[2].

References

- [1] Ahmad, S., et al. 'Effect of Polythionic Acid Concentration on Stress Corrosion Cracking of Sensitized 304 Austenitic Stainless Steel.' Corrosion, vol. 39, no. 8, 1983, pp. 333-338.

- [2] Oltmann, L. F., et al. 'Reduction of tetrathionate, trithionate and thiosulphate, and oxidation of sulphide in proteus mirabilis.' Archives of Microbiology, 1975.

XLogP3

UNII

Related CAS

13721-29-4 (di-hydrochloride salt, dihydrate)

13932-13-3 (di-potassium salt)